N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE
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Overview
Description
N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides It features a pyridyl group substituted with a bromine atom and a phenoxy group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 5-bromo-2-pyridine, is reacted with an appropriate reagent to introduce the amide functionality.
Formation of the Phenoxy Intermediate: 4-chlorophenol is reacted with a suitable reagent to form the phenoxy intermediate.
Coupling Reaction: The pyridyl and phenoxy intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N1-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-BROMO-2-PYRIDYL)-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure with a methoxy group instead of a chlorine atom.
N~1~-(5-CHLORO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE: Similar structure with a chlorine atom instead of a bromine atom.
N~1~-(5-BROMO-2-PYRIDYL)-2-(4-FLUOROPHENOXY)ACETAMIDE: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
N~1~-(5-BROMO-2-PYRIDYL)-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHOCJPOPEHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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